1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid
Overview
Description
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a piperidine ring substituted with a 3-methyl-4-nitrophenyl group and a carboxylic acid group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with specific molecules involved in the growth and proliferation of cancer cells .
Mode of Action
It’s known that similar compounds can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Similar compounds have been found to hinder or suppress free radicals, indicating a potential role in antioxidant pathways .
Result of Action
Similar compounds have been found to have cytotoxic effects, particularly when certain groups are present on the molecule .
Biochemical Analysis
Biochemical Properties
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their activity and function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic pathways. The compound’s nitro group is believed to play a crucial role in its binding interactions and subsequent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell
Preparation Methods
The synthesis of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Chemical Reactions Analysis
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the methyl group can produce a carboxylic acid.
Scientific Research Applications
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing five methylene bridges and one amine bridge.
Piperazine: Contains two nitrogen atoms in a six-membered ring, commonly used in pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-8-10(5-6-11(9)15(18)19)14-7-3-2-4-12(14)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJWQTYDDHKHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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